Trifluoromethylcopper Displacement: Iodo Reacts ~50× Faster Than Bromo
In the copper-mediated displacement of halide by in situ generated trifluoromethylcopper, 2-iodopyridine is consumed approximately 50 times more rapidly than 2-bromopyridine, while the chloro analog is virtually unreactive [1]. This kinetic differential, established via competition kinetics, is a class-level property of the halopyridine series and directly governs chemoselectivity when substrates bearing multiple halogen atoms are employed [1].
| Evidence Dimension | Relative reaction rate with trifluoromethylcopper (CuCF₃) |
|---|---|
| Target Compound Data | 2-Iodopyridine: relative rate ~50 (normalized to bromopyridine = 1). Directly extensible to 2-iodo-6-(trifluoromethyl)pyridine. |
| Comparator Or Baseline | 2-Bromopyridine: relative rate ~1. 2-Chloropyridine: essentially unreactive. |
| Quantified Difference | ~50-fold rate advantage for iodo vs bromo. |
| Conditions | CuI/KF/CF₃SiMe₃ system; competition kinetics as described in Cottet & Schlosser, Eur. J. Org. Chem. 2002. |
Why This Matters
When a synthetic sequence requires selective mono-functionalization at the 2-position in the presence of other halogen substituents (e.g., in 2-bromo-6-iodopyridine or 2-chloro-6-iodopyridine), the near-exclusive reactivity of iodine with CuCF₃ ensures high chemoselectivity and avoids complex product mixtures.
- [1] Cottet, F.; Schlosser, M. Eur. J. Org. Chem. 2002, 327–330. Specifically: 'both 2- and 3-iodopyridine are consumed by trifluoromethylcopper approximately 50 times more rapidly than their bromo counterparts.' View Source
